molecular formula C10H10N2O B11766149 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile

Cat. No.: B11766149
M. Wt: 174.20 g/mol
InChI Key: FTMJGTMFOINFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the oxazine family and is a derivative of benzoxazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile can be synthesized by reacting 3-methyl-4-aminophenol with ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The resulting product is then purified by recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound has shown significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma.

    Medicine: It possesses antiviral activity against herpes simplex virus type 1 and type 2.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical synthesis.

Mechanism of Action

The exact mechanism of action of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is not fully understood. it is proposed that the compound exerts its effects by:

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

    Inhibiting Cell Proliferation: Preventing the growth and division of cancer cells.

    Suppressing Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.

    Inhibiting Topoisomerase II: Blocking the activity of an enzyme essential for DNA replication.

Comparison with Similar Compounds

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile can be compared with other similar compounds in the oxazine family:

    2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the carbonitrile group.

    4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonitrile group.

    Methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate: Features a carboxylate group in place of the carbonitrile group.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-7-8(6-11)13-10-5-3-2-4-9(10)12/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJGTMFOINFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.